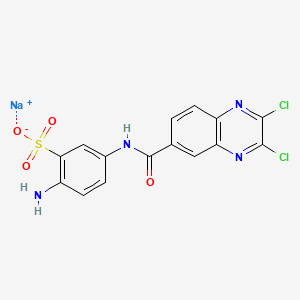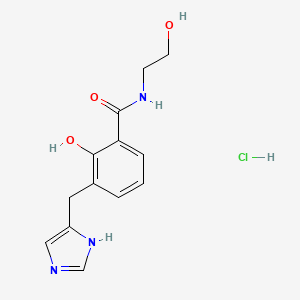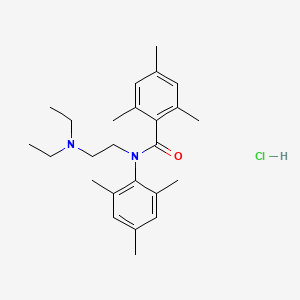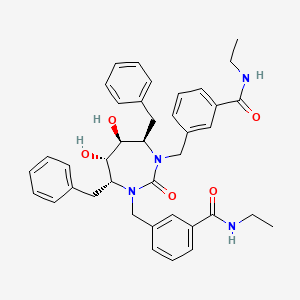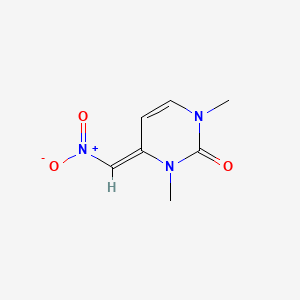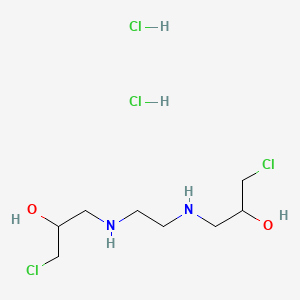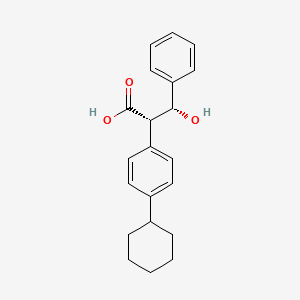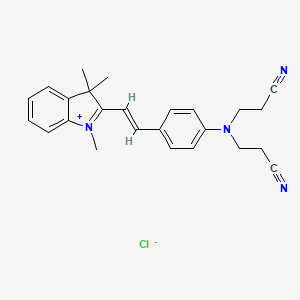
2-(2-(4-(Bis(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(Bis(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride is a synthetic organic compound It is known for its unique structure, which includes a bis(2-cyanoethyl)amino group attached to a phenyl ring, a vinyl group, and a trimethylindolium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Bis(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride typically involves multiple steps. One common method includes the reaction of 4-(Bis(2-cyanoethyl)amino)benzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(Bis(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(2-(4-(Bis(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent dye or probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(2-(4-(Bis(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Bis(2-cyanoethyl)amino)benzaldehyde: A precursor in the synthesis of the target compound.
1,3,3-Trimethyl-2-methyleneindoline: Another precursor used in the synthesis.
Other indolium salts: Compounds with similar structures but different substituents.
Uniqueness
2-(2-(4-(Bis(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
14928-91-7 |
|---|---|
Molecular Formula |
C25H27ClN4 |
Molecular Weight |
419.0 g/mol |
IUPAC Name |
3-[N-(2-cyanoethyl)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride |
InChI |
InChI=1S/C25H27N4.ClH/c1-25(2)22-8-4-5-9-23(22)28(3)24(25)15-12-20-10-13-21(14-11-20)29(18-6-16-26)19-7-17-27;/h4-5,8-15H,6-7,18-19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FTFPNPHGXUBRLW-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(CCC#N)CCC#N)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(CCC#N)CCC#N)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


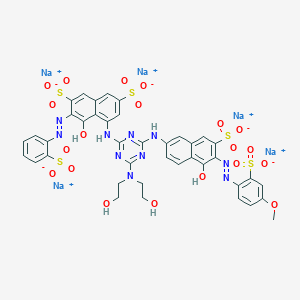
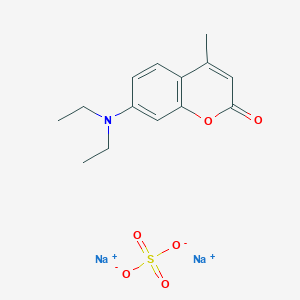
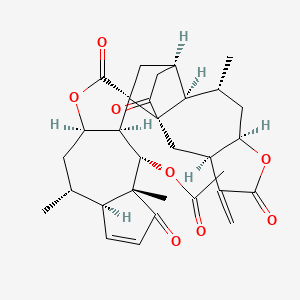
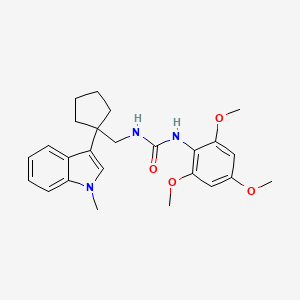
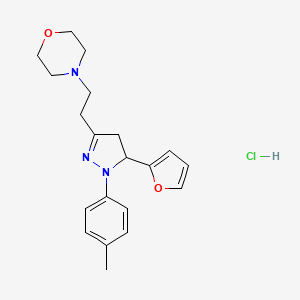
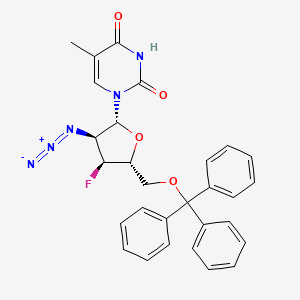
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
